(2,5-Difluoropyridin-4-yl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoropyridin-4-yl)methanol typically involves the reduction of 2,5-difluoro-4-pyridinecarboxaldehyde using sodium borohydride in ethanol at low temperatures . The reaction is carried out under an ice water bath to maintain the temperature between 0°C and 20°C for about 2 hours . This method yields a high purity product with a yield of approximately 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,5-Difluoro-4-pyridinecarboxaldehyde or 2,5-difluoro-4-pyridinecarboxylic acid.
Reduction: 2,5-Difluoropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluoropyridin-4-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,5-Difluoropyridin-4-yl)methanol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoropyridine
- 3,5-Difluoropyridin-2-yl)methanol
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
(2,5-Difluoropyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 5 positions enhances its stability and reactivity compared to other fluorinated pyridine derivatives .
Properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVITZSNNOQYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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